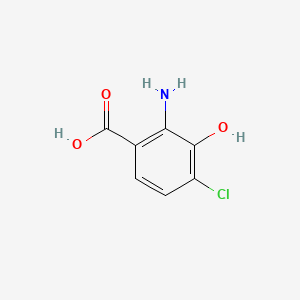

Ácido 2-amino-4-cloro-3-hidroxibenzoico

Descripción general

Descripción

Synthesis Analysis

The synthesis of chlorinated analogues of amino-hydroxybenzoic acids, including compounds similar to 2-amino-4-chloro-3-hydroxybenzoic acid, involves selective chlorination techniques and multi-step reactions. For instance, the synthesis of monochlorinated derivatives of 3-amino-5-hydroxybenzoic acid can be achieved from methyl 3-amino-5-hydroxybenzoate using N-chlorosuccinimide for selective chlorination at specific positions, demonstrating the complex synthetic routes for chlorinated amino-hydroxybenzoic acids (Becker, 1984).

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-amino-4-chloro-3-hydroxybenzoic acid is characterized by hydrogen bonding and specific spatial arrangements. For example, in the structure of 2-amino-4,6-dimethylpyrimidine–4-hydroxybenzoic acid, hydrogen bonds and C—H⋯O interactions result in the formation of a three-dimensional network, highlighting the importance of intermolecular interactions in determining the molecular structure (Balasubramani, Muthiah, & Lynch, 2006).

Chemical Reactions and Properties

The reactivity of amino-hydroxybenzoic acid derivatives, including 2-amino-4-chloro-3-hydroxybenzoic acid, involves complex chemical transformations. For example, reactions of aminobenzoic acids with α,β-acetylenic γ-hydroxy nitriles lead to the formation of functionalized amino acids and esters, demonstrating the compound's ability to undergo diverse chemical reactions (Trofimov et al., 2009).

Aplicaciones Científicas De Investigación

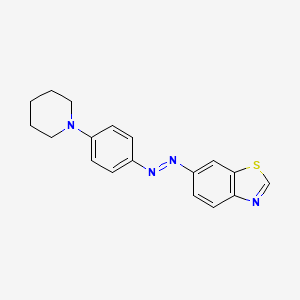

Materiales Ópticos No Lineales

El compuesto se puede utilizar en la síntesis de materiales orgánicos ópticos no lineales (NLO) {svg_1}. Estos materiales tienen aplicaciones en dispositivos optoelectrónicos debido a su respuesta de polarización NLO electrónica mejorada {svg_2}. El compuesto contribuye a la deslocalización de la distribución de carga intermolecular, lo que resulta en grandes hiperpolarizabilidades, un factor clave para una alta no linealidad óptica {svg_3}.

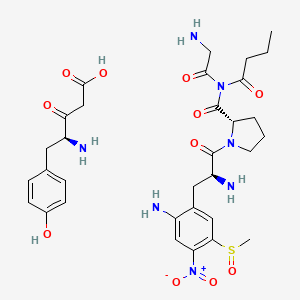

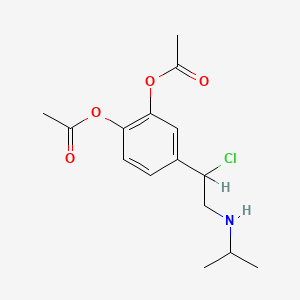

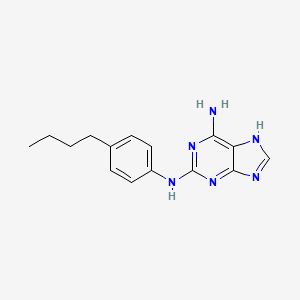

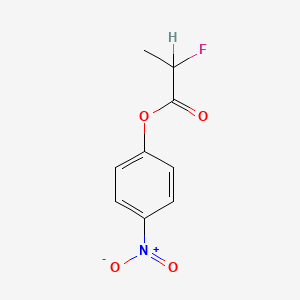

Síntesis de Compuestos Farmacéuticos

El “ácido 2-amino-4-cloro-3-hidroxibenzoico” se puede utilizar en la síntesis de varios compuestos farmacéuticos {svg_4}. Por ejemplo, se puede utilizar en la preparación de inhibidores de la quinasa de esfingosina {svg_5}, que tienen aplicaciones terapéuticas potenciales en el cáncer y las enfermedades inflamatorias.

3. Compuesto Orgánico para Investigación en Ciencias de la Vida Este compuesto se puede utilizar como un reactivo bioquímico {svg_6}. Puede servir como un material biológico o un compuesto orgánico para la investigación relacionada con las ciencias de la vida {svg_7}.

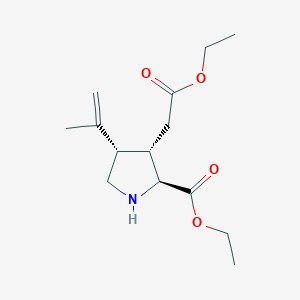

Investigación en Ciencia de Materiales

El compuesto se puede utilizar en la investigación en ciencia de materiales, particularmente en el estudio de la geometría molecular, las brechas de energía y las superficies de potencial electrostático molecular {svg_8}. Estos estudios son cruciales para comprender las propiedades de los materiales a nivel molecular {svg_9}.

Mecanismo De Acción

Target of Action

The primary target of 2-Amino-4-chloro-3-hydroxybenzoic acid is 3-hydroxyanthranilate 3,4-dioxygenase , an enzyme found in the bacterium Ralstonia metallidurans .

Mode of Action

The compound interacts with its target enzyme, 3-hydroxyanthranilate 3,4-dioxygenase, and catalyzes the oxidative ring opening of 3-hydroxyanthranilate to 2-amino-3-carboxymuconate semialdehyde . This semialdehyde then spontaneously cyclizes to form quinolinate .

Biochemical Pathways

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption .

Result of Action

The result of the action of 2-Amino-4-chloro-3-hydroxybenzoic acid is the production of quinolinate through the oxidative ring opening of 3-hydroxyanthranilate

Propiedades

IUPAC Name |

2-amino-4-chloro-3-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,10H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWEPFJPQZFIOAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)N)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177794 | |

| Record name | 4-Chloro-3-hydroxyanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23219-33-2 | |

| Record name | 4-Chloro-3-hydroxyanthranilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023219332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-3-hydroxyanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-4-CHLORO-3-HYDROXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R67LEH4X5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![azane;[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] hydrogen sulfate](/img/structure/B1199799.png)

![5-[(3aR,4R,5R,6aS)-5-hydroxy-4-(3-oxooct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B1199814.png)

![S-[(9a-Hydroxy-4,4-dimethyl-2-oxo-2,4,4a,5,6,8a,9,9a-octahydronaphtho[2,3-b]furan-7-yl)methyl] ethanethioate](/img/structure/B1199817.png)